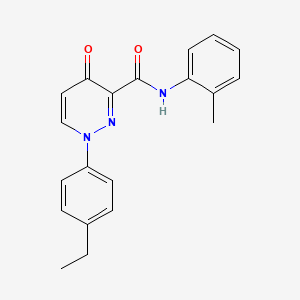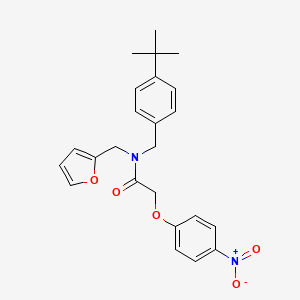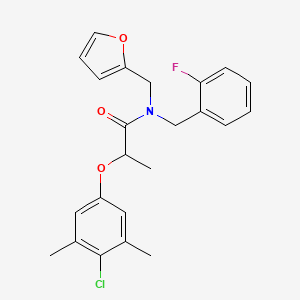![molecular formula C19H19N3O5 B11392831 2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11392831.png)
2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, agriculture, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate amine derivative. One common method involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions to ensure complete condensation and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst. A green and efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and oxadiazole ring play a crucial role in its biological activity. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in inflammatory and oxidative stress pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H19N3O5 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C19H19N3O5/c1-24-13-6-4-12(5-7-13)18-21-17(27-22-18)11-20-19(23)15-9-8-14(25-2)10-16(15)26-3/h4-10H,11H2,1-3H3,(H,20,23) |
Clé InChI |
QRBTWTBGMLTDPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11392755.png)
![ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11392761.png)
![methyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392769.png)
![N-cyclohexyl-2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11392775.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11392782.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11392789.png)
![4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole](/img/structure/B11392791.png)
![4,8,9-trimethyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B11392800.png)
![{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}[4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11392801.png)




![7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11392825.png)
